molecular formula C18H11ClF3NO2S B3217137 Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 117545-95-6

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B3217137
CAS No.: 117545-95-6
M. Wt: 397.8 g/mol
InChI Key: HZXPCTJVBKTMGD-UHFFFAOYSA-N
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Description

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole-derived organic compound characterized by a chloro-substituted thiazole ring, a trifluoromethyl group at the 4-position, and a benzhydryl (diphenylmethyl) ester moiety.

The thiazole core, combined with electron-withdrawing groups (chloro, trifluoromethyl), enhances stability and reactivity, making it a candidate for bioactive molecule synthesis. The benzhydryl ester group likely improves lipophilicity, influencing bioavailability and interaction with biological targets.

Properties

IUPAC Name

benzhydryl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO2S/c19-17-23-15(18(20,21)22)14(26-17)16(24)25-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPCTJVBKTMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(N=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of benzhydryl chloride with 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine), temperatures (room temperature to reflux).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid), temperatures (0°C to room temperature).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperatures (0°C to room temperature).

Major Products

    Substitution: Amino or thiol derivatives of the thiazole ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Ester Group) Similarity Score* Key Uses/Notes
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate 72850-52-3 Ethyl 0.75 Intermediate for pesticidal agents
2-(Trifluoromethyl)thiazole-5-carboxylic acid 1286734-84-6 Carboxylic acid (no ester) 0.74 Potential metabolite or synthetic precursor
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate 131748-96-4 Ethyl (CF₃ at 2-position) 0.70 Structural isomer with altered reactivity
Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate 72850-64-7 Benzyl Listed in EPA endocrine disruptor screening

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Key Differences and Implications

Ester Group Variations: Ethyl vs. The benzhydryl group’s bulkier aromatic structure may enhance binding to hydrophobic targets (e.g., enzymes or receptors in pest control) . Carboxylic Acid Derivative (CAS 1286734-84-6): The absence of an ester group increases polarity, likely limiting its utility in pesticidal formulations but making it a candidate for conjugation or salt formation .

Substituent Position :

  • Moving the trifluoromethyl group from the 4-position (target compound) to the 2-position (CAS 131748-96-4) alters electronic distribution, possibly reducing electrophilic reactivity at the thiazole ring .

Ethyl esters (e.g., CAS 72850-52-3) are intermediates in synthesizing lactofen and fluoroglycofen ethyl ester, herbicides targeting acetyl-CoA carboxylase in plants .

Biological Activity

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS Number: 117545-95-6) is a synthetic compound with significant potential in medicinal chemistry. This article presents a detailed examination of its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C18H11ClF3NO2S
  • Molecular Weight : 397.80 g/mol
  • Structural Features : The compound features a thiazole ring with chlorine and trifluoromethyl substitutions, which enhance its lipophilicity and biological interactions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further therapeutic development. A study highlighted the synthesis of thiazole derivatives, showing that certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Activity
8cA54948%Moderate
8fA54940%Moderate
7fHCT-840%Moderate

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring facilitates binding to enzymes involved in critical biological pathways, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . The presence of the benzhydryl group enhances its interaction with biological molecules, potentially leading to modulation of enzyme activity.

Research Findings and Case Studies

  • Synthesis and Evaluation : In a study focused on synthesizing thiazole derivatives, researchers evaluated their anticancer properties through in vitro assays. Compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, supporting the potential for further development as anticancer agents .
  • In Silico Studies : Computational modeling has been employed to predict the binding interactions of this compound with target proteins. These studies suggest that its structural characteristics allow for effective docking within active sites of enzymes, enhancing its pharmacological profile .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate?

The synthesis typically involves esterification of the thiazole-5-carboxylic acid precursor with benzhydryl alcohol. A two-step approach is common:

Thiazole ring formation : React 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with a coupling agent (e.g., DCC or EDCI) in anhydrous dichloromethane under nitrogen.

Esterification : Introduce benzhydryl alcohol using catalytic sulfuric acid or trifluoroacetic acid at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.
Key considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved during structural characterization?

Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal packing effects. To address this:

  • Perform variable-temperature NMR to detect conformational changes.
  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with crystallographic data.
  • Refine X-ray data with SHELXL (v.2018/3) to account for disorder or thermal motion .
    Example : A 2020 study resolved a chloro-thiazole isomerism conflict by correlating DFT-predicted 19F^{19}\text{F} chemical shifts with experimental values .

Basic: What safety protocols are critical when handling this compound?

Due to its toxicity (LD50_{50} > 500 mg/kg in rodents) and potential sensitization:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste disposal : Neutralize with 10% NaOH solution before disposal.
    Refer to MSDS guidelines (e.g., flurazole MSDS, CAS 72850-64-7) for spill management and first-aid measures .

Advanced: How can stability challenges in biological assays under varying pH be mitigated?

The compound’s ester group is prone to hydrolysis at pH > 7.5. Strategies include:

  • Buffered solutions : Use phosphate buffer (pH 6.5–7.0) with 0.1% BSA to stabilize the ester moiety.
  • Lyophilization : Store lyophilized samples at -20°C with desiccants.
  • Prodrug design : Replace the benzhydryl group with a more hydrolytically stable moiety (e.g., pivaloyloxymethyl) .

Basic: Which spectroscopic techniques are optimal for purity assessment?

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm.
  • NMR : Confirm absence of impurities via 19F^{19}\text{F} NMR (δ -60 to -65 ppm for CF3_3).
  • Mass spectrometry : High-resolution ESI-MS (calculated for C18_{18}H13_{13}ClF3_3NO2_2S: [M+H]+^+ 412.03) .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF3_3 group acts as a strong electron-withdrawing substituent, enhancing electrophilic aromatic substitution but hindering Suzuki-Miyaura coupling.

  • Optimization : Use Pd(OAc)2_2/XPhos catalyst with K3_3PO4_4 in toluene/water (3:1) at 100°C.
  • Applications : Facilitates regioselective C-H functionalization at the thiazole 4-position .

Basic: What environmental screening data exist for this compound?

The U.S. EPA includes it in the Endocrine Disruptor Screening Program (EDSP) due to potential estrogenic activity. Key findings:

  • Aquatic toxicity : EC50_{50} (Daphnia magna) = 2.1 mg/L.
  • Bioaccumulation : Log P = 3.8 (moderate risk) .

Advanced: How does its agrochemical mode of action compare to other thiazole derivatives?

Unlike lactofen (a protox inhibitor), this compound inhibits acetolactate synthase (ALS) in weeds.

  • Mechanism : Binds to the ALS catalytic subunit (Ki_i = 12 nM) via hydrophobic interactions with the CF3_3 group.
  • Resistance management : Rotate with PSII inhibitors (e.g., metribuzin) to delay herbicide resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Reactant of Route 2
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Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

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